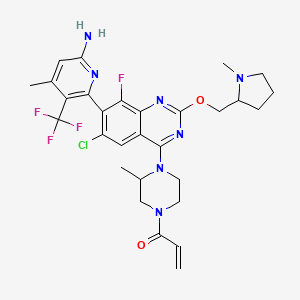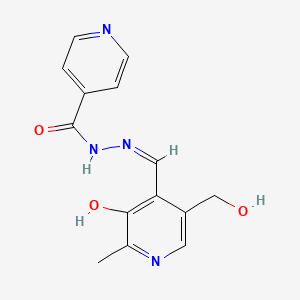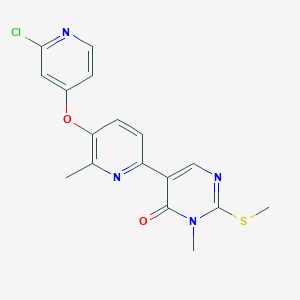![molecular formula C19H20F3N5O5S2 B15073531 methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). UBA1 is the initiating enzyme in the ubiquitylation cascade, a process where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .
Vorbereitungsmethoden
The synthesis of TAK-243 involves several steps, starting with the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods for TAK-243 are not widely disclosed, but they likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with UBA1. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition disrupts the ubiquitin conjugation cascade, leading to the accumulation of non-ubiquitylated proteins and subsequent proteotoxic stress . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors to study the compound’s mechanism of action. The major products formed from these reactions are ubiquitin-TAK-243 adducts and non-ubiquitylated proteins .
Wissenschaftliche Forschungsanwendungen
TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, TAK-243 is employed to investigate cellular processes such as DNA damage repair, cell cycle progression, and apoptosis . In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia, chronic lymphocytic leukemia, and adrenocortical carcinoma . In industry, TAK-243 is used in drug discovery and development to identify novel therapeutic targets and pathways .
Wirkmechanismus
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a covalent adduct with ubiquitin, TAK-243 blocks the activation of UBA1, leading to the accumulation of non-ubiquitylated proteins. This disruption in the ubiquitin conjugation cascade induces proteotoxic stress, DNA damage stress, and ultimately cell death . The molecular targets of TAK-243 include UBA1 and other related E1 enzymes, although TAK-243 shows higher selectivity for UBA1 .
Vergleich Mit ähnlichen Verbindungen
TAK-243 is unique in its selective inhibition of UBA1, distinguishing it from other ubiquitin-proteasome system inhibitors. Similar compounds include bortezomib and carfilzomib, which target the proteasome itself rather than the upstream E1 enzyme . Another similar compound is MLN4924, which inhibits the NEDD8-activating enzyme, a different E1 enzyme involved in protein degradation . TAK-243’s specificity for UBA1 and its ability to induce proteotoxic stress make it a promising candidate for cancer therapy, particularly in cases where other proteasome inhibitors have shown limited efficacy .
Eigenschaften
Molekularformel |
C19H20F3N5O5S2 |
|---|---|
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c1-32-34(30,31)26-14-8-13(17(28)18(14)29)24-15-5-6-23-16-9-12(25-27(15)16)10-3-2-4-11(7-10)33-19(20,21)22/h2-7,9,13-14,17-18,24,26,28-29H,8H2,1H3/t13-,14+,17+,18-/m1/s1 |
InChI-Schlüssel |
PUMGWJMQPGYZFC-IDCJVQTKSA-N |
Isomerische SMILES |
COS(=O)(=O)N[C@H]1C[C@H]([C@@H]([C@@H]1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
Kanonische SMILES |
COS(=O)(=O)NC1CC(C(C1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


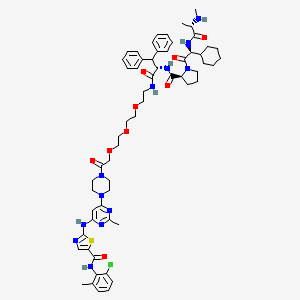
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
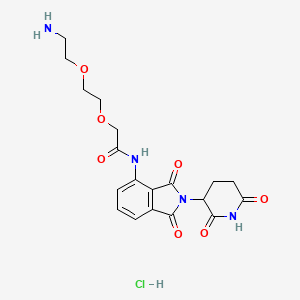
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
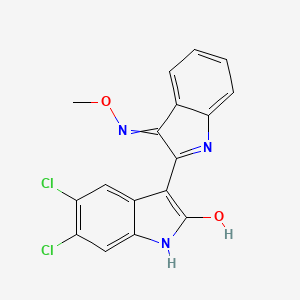
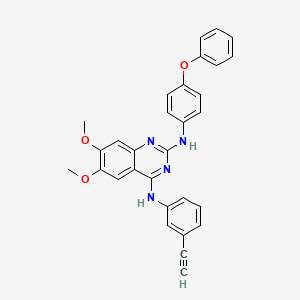
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
